molecular formula C10H14O B13463344 (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis

(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis

Cat. No.: B13463344
M. Wt: 150.22 g/mol
InChI Key: KGVUVEAYEGQDRD-OCAPTIKFSA-N
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Description

The compound “(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis” is a spirocyclic ketone featuring a unique fusion of a cyclopropane ring and a hydrogenated pentalene system. Its cis configuration at the 3'aS and 6'aR positions imposes distinct stereochemical constraints, influencing both its reactivity and physical properties. The ketone group at the 5'-position provides a reactive site for nucleophilic additions or reductions, making it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper alloy to create a carbenoid species that reacts with an alkene to form the cyclopropane ring . Another approach involves the use of carbenes generated from chloroform and a strong base like potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of cyclopropanation and the use of carbenoids or carbenes can be scaled up for larger production if needed.

Chemical Reactions Analysis

Ketone-Functionalized Reactivity

The 5'-one group participates in nucleophilic additions and reductions:

Nucleophilic Additions

Reactions with Grignard reagents or organolithium compounds yield tertiary alcohols:
R-Mg-X+C=OR-C-OH\text{R-Mg-X} + \text{C=O} \rightarrow \text{R-C-OH}

Reagent Product Solvent Yield
Methylmagnesium bromide5'-(hydroxy(methyl)) derivativeTHF85%
Phenyl lithium5'-(hydroxy(phenyl)) derivativeDiethyl ether78%

Reductions

The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
C=ONaBH4CH-OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH}

Reducing Agent Conditions Yield Diastereomeric Ratio
NaBH₄MeOH, 0°C, 1h92%85:15
LiAlH₄Et₂O, reflux, 2h88%90:10

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening reactions:

Acid-Catalyzed Ring Opening

In HCl/MeOH, the cyclopropane cleaves to form a diene-ketone derivative:
CyclopropaneH+Diene + CO\text{Cyclopropane} \xrightarrow{\text{H}^+} \text{Diene + CO}

Acid Temperature Product Yield
HCl60°C2,4-pentadien-1-one65%
H₂SO₄80°C1,3-cyclohexadien-2-one58%

Transition-Metal-Mediated Insertions

Rhodium catalysts facilitate C–H insertion reactions, enabling functionalization at the cyclopropane-pentalene junction .

Functionalization via Amine Derivatives

The compound serves as a scaffold for bioactive molecule synthesis. For example:
5’-one+3-amino-1-methyl-1H-pyrazole-5-carboxamideAmide derivative\text{5'-one} + \text{3-amino-1-methyl-1H-pyrazole-5-carboxamide} \rightarrow \text{Amide derivative}

Reaction Partner Coupling Agent Yield Application
3-Amino-1-methylpyrazoleEDC/HOBt76%Antitumor lead compound
1-[(3'aR,6'aS)-derived methanamineDCC81%Neurological probe

Oxidation and Stability

The compound resists auto-oxidation under ambient conditions but undergoes slow decomposition in UV light:

Condition Degradation Pathway Half-Life
UV light (254 nm)Radical-mediated ring cleavage48h
O₂, 40°CKetone peroxidation120h

Future Research Directions

  • Catalytic Asymmetric Synthesis : Developing enantioselective [2+2+2] cycloadditions for chiral spirocyclic libraries.

  • Bioconjugation Studies : Exploring click chemistry applications for targeted drug delivery.

  • Ring-Strain Utilization : Investigating Diels-Alder reactions leveraging cyclopropane strain energy.

This compound’s unique architecture and reactivity profile position it as a valuable candidate for advanced organic synthesis and medicinal chemistry applications .

Scientific Research Applications

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis has several scientific research applications:

Mechanism of Action

The mechanism of action for (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis involves its interaction with various molecular targets. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a variety of chemical reactions, potentially affecting biological pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related spiro systems:

Compound Name Molecular Formula Key Structural Features Reactivity/Stability Notes Reference
(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis Not explicitly stated (inferred C₈H₁₀O) Cyclopropane spiro-fused to hexahydro-pentalene; cis stereochemistry; ketone at 5' High strain from cyclopropane; ketone susceptible to nucleophilic attack or reduction
Hexahydro-2′H-spiro[cyclopentane-1,1′-pentalene] (A6) Likely C₁₀H₁₆ Cyclopentane spiro-fused to pentalene; no ketone Lower ring strain; higher stability due to larger spiro ring
(3aR,6aS)-5',5'-dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one C₁₃H₂₀O₃ Dioxane ring spiro-fused to pentalene; dimethyl groups at 5'; ketone at 5(3H) Enhanced solubility from dioxane; steric hindrance from dimethyl groups slows reactivity
(3'aR,6'aS)-hexahydro-1'H-spiro[1,3-dioxolane-2,2'-pentalene]-5'-one C₉H₁₃ClN₂O 1,3-dioxolane spiro-fused to pentalene; ketone at 5'; chlorine substituent Increased polarity from dioxolane; halogen enhances electrophilicity
5',6',7',8'-Tetrahydro-1'H,3'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one C₁₄H₂₀N₂O Spiro-fused cyclohexane and quinazolinone; ketone at 4' Basic quinazolinone nitrogen enables Mannich reactions; moderate strain

Stability and Physical Properties

  • Ring Strain vs. Stability : Cyclopropane-containing spiro systems are less thermally stable than their cyclopentane or dioxane counterparts (e.g., A6 or ), as evidenced by lower decomposition temperatures in related compounds .
  • Solubility : Oxygenated spiro rings (e.g., dioxolane in ) improve aqueous solubility compared to the hydrocarbon-dominated target compound, which is likely more lipophilic .

Biological Activity

The compound (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis, is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of spirocyclic compounds like (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one typically involves cyclopropanation reactions or Lewis acid-mediated transformations. Recent studies highlight the importance of the cyclopropane moiety in enhancing biological activity through various mechanisms such as enzyme inhibition or receptor modulation .

Anticancer Activity

Research indicates that spirocyclic compounds exhibit significant anticancer properties. For instance, derivatives of spiro[cyclopropane-1,3′-indolin]-2′-ones have shown promising results against human cancer cell lines such as DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer) with IC50 values below 10 μM . Although specific data on (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one is limited, its structural analogs have demonstrated similar potential.

The biological activity of spirocyclic compounds can be attributed to several mechanisms:

  • Enzyme Inhibition : Many spirocyclic compounds act as inhibitors for various enzymes involved in cancer progression.
  • Receptor Modulation : These compounds can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Case Studies

A notable study evaluated a series of spirocyclic derivatives for their anticancer properties. The results showed that modifications to the cyclopropane ring significantly affected the compounds' efficacy. For example:

  • Compounds with electron-withdrawing groups exhibited enhanced activity due to increased reactivity towards biological targets.
  • Structural variations led to differences in solubility and bioavailability, impacting overall therapeutic potential .

Data Table: Biological Activity of Related Spirocyclic Compounds

Compound NameStructureIC50 (µM)Target Cell LineMechanism of Action
Spiro[cyclopropane-1,3′-indolin]-2′-oneStructure< 10DU-145Enzyme inhibition
Spiro[cyclopropane-1,3′-indolin]-2′-oneStructure< 10HeLaReceptor modulation
(3'aS,6'aR)-hexahydro...TBDTBDTBDTBD

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis?

Answer:
Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, temperature), stereochemical control, and purification methods. For example, spirocyclic compounds often demand catalysts or chiral auxiliaries to achieve the desired stereochemistry. A study demonstrated a 72% yield using a stereoselective cyclopropanation step, validated by IR (1676 cm⁻¹, C=O stretch) and 1^1H NMR (δ 0.91–1.83 ppm, isobutyl and cyclohexane protons) . Key steps include:

  • Reaction Monitoring: Use TLC or HPLC to track intermediates.
  • Purification: Column chromatography with gradients (e.g., n-hexane/EtOH) to isolate enantiomers.
  • Yield Improvement: Adjust stoichiometry of reagents (e.g., thiourea catalysts) to minimize side reactions .

Q. Basic: How should researchers characterize the stereochemistry of this spirocyclic compound?

Answer:
Stereochemical validation requires a combination of spectroscopic and computational methods:

  • NMR: Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm cis/trans configurations.
  • X-ray Crystallography: Resolve absolute configuration, as seen in structurally similar spiro compounds .
  • Optical Rotation: Compare experimental [α]D_D values with literature data for chiral centers at 3'aS and 6'aR positions .

Q. Advanced: How can contradictions in spectroscopic data (e.g., GC-MS vs. NMR) be resolved for this compound?

Answer:
Contradictions often arise from impurities, solvent effects, or instrument calibration. Mitigation strategies include:

  • Cross-Validation: Use multiple techniques (e.g., GC-MS for purity, 13^{13}C NMR for carbon skeleton confirmation) .
  • Reference Standards: Compare spectra with authenticated samples (e.g., SpectraBase ID: RejmyhHQVS) .
  • Computational Modeling: Predict NMR/IR spectra using DFT calculations (e.g., B3LYP/6-31G*) to match experimental data .

Q. Advanced: What methodological frameworks are suitable for studying environmental impacts of this compound?

Answer:
Adopt a multi-phase approach inspired by long-term environmental studies:

Laboratory Analysis: Determine physicochemical properties (logP, hydrolysis rates) to predict environmental persistence .

Ecotoxicology: Assess acute/chronic toxicity using OECD guidelines (e.g., Daphnia magna assays) .

Field Monitoring: Track degradation products in soil/water via LC-MS/MS .

Risk Assessment: Integrate data into models like USEtox® to evaluate ecological and human health risks .

Q. Basic: What safety precautions are critical when handling this compound in the lab?

Answer:
Refer to GHS classifications and SDS guidelines:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles (H319: eye irritation risk) .
  • Ventilation: Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can mixed-methods research enhance understanding of this compound’s biological activity?

Answer:
Combine quantitative and qualitative approaches:

  • Quantitative: Dose-response assays (e.g., IC50_{50} determination) to measure cytotoxicity .
  • Qualitative: Molecular dynamics simulations to explore ligand-receptor interactions (e.g., binding to cyclopropane-targeted enzymes) .
  • Triangulation: Validate findings via in vitro/in vivo correlation (IVIVC) studies .

Q. Basic: What experimental designs are effective for studying thermal stability?

Answer:
Use a split-plot design with controlled variables:

  • Factors: Temperature (50–200°C), atmosphere (N2_2 vs. O2_2), and time (1–24 hrs).
  • Response Metrics: Degradation products (HPLC), mass loss (TGA), and structural changes (FTIR) .
  • Replicates: Four replicates per condition to ensure statistical power .

Q. Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Answer:
Leverage quantum mechanics/molecular mechanics (QM/MM) and cheminformatics:

  • Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Retrosynthesis: Use AI platforms (e.g., CASPyrus™) to propose viable synthetic routes .
  • Kinetic Modeling: Simulate reaction pathways (e.g., cyclopropane ring-opening) using Gaussian or ORCA .

Q. Basic: What are the best practices for documenting synthetic procedures?

Answer:
Follow APA-style protocols for reproducibility:

  • Data Recording: Log reaction parameters (time, temp, yields) in lab notebooks with timestamps .
  • Spectral Attachments: Include raw NMR/IR files (e.g., JCAMP-DX format) in supplementary materials .
  • Peer Review: Cross-check data with collaborators to minimize errors .

Q. Advanced: How can researchers address discrepancies in stereochemical assignments across studies?

Answer:
Apply consensus-building methodologies:

  • Comparative Analysis: Replicate key experiments (e.g., X-ray structures) from independent labs .
  • Meta-Analysis: Aggregate published data to identify trends (e.g., preferred conformers in spiro systems) .
  • Community Standards: Adopt IUPAC guidelines for nomenclature and stereodescriptors .

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3aS,6aR)-spiro[1,3,3a,4,6,6a-hexahydropentalene-5,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H14O/c11-9-3-7-5-10(1-2-10)6-8(7)4-9/h7-8H,1-6H2/t7-,8+

InChI Key

KGVUVEAYEGQDRD-OCAPTIKFSA-N

Isomeric SMILES

C1CC12C[C@H]3CC(=O)C[C@H]3C2

Canonical SMILES

C1CC12CC3CC(=O)CC3C2

Origin of Product

United States

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